4-fluoro-N-[4-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide
Description
4-fluoro-N-[4-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
4-fluoro-N-[4-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c23-17-10-6-16(7-11-17)22(27)24-18-12-8-15(9-13-18)21-25-20(29-26-21)14-28-19-4-2-1-3-5-19/h1-13H,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOBVAYZMAACGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-[4-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring, followed by the introduction of the phenoxymethyl group and the final coupling with the benzamide moiety. The reaction conditions may vary, but common reagents include hydrazine derivatives, carboxylic acids, and various coupling agents. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
4-fluoro-N-[4-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorine atom and phenoxymethyl group can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-N-[4-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the phenoxymethyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-fluoro-N-[4-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide can be compared with other similar compounds, such as:
4-fluoro-N-(3-(2,3,4,5,6-pentafluorophenoxy)phenyl)benzamide: This compound has a similar structure but with a pentafluorophenoxy group instead of the phenoxymethyl group.
4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound has a thiadiazole ring instead of the oxadiazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
